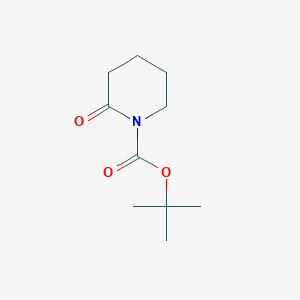

N-Boc-2-piperidone

概述

描述

N-Boc-2-piperidone (CAS: 85908-96-9, molecular formula: C₁₀H₁₇NO₃, molecular weight: 199.25 g/mol) is a protected lactam derivative of 2-piperidone, featuring a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This compound is widely employed in organic synthesis, particularly as a precursor for functionalized hydroisoquinolines and other nitrogen-containing heterocycles . Its stability under basic conditions and ease of deprotection make it a versatile intermediate in pharmaceuticals and natural product synthesis.

Synthesis: this compound is typically prepared from 2-piperidone (1a) via bis-sulfenylation followed by Boc protection using (Boc)₂O and subsequent oxidation steps (e.g., m-CPBA oxidation) to yield unsaturated sulfinyl derivatives . Alternative routes include selenation of this compound to generate seleno intermediates for further functionalization .

准备方法

N-Boc-2-piperidone can be prepared by several methods. A common synthetic route involves the reaction of 1-piperidinocarbonyl chloride with tert-butoxycarbonyl chemicals . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

化学反应分析

N-Boc-2-piperidone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines .

科学研究应用

Drug Discovery Applications

N-Boc-2-piperidone serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. For example, a study reported the synthesis of a novel analogue of Alogliptin, a potent DPP-4 inhibitor, starting from this compound. The compound was modified to enhance its interaction with the DPP-4 enzyme, demonstrating the utility of this compound in developing new therapeutic agents .

Table 1: DPP-4 Inhibitors Derived from this compound

| Compound Name | Structure | Potency (IC50) | Clinical Status |

|---|---|---|---|

| Alogliptin | Alogliptin Structure | < 10 nM | Approved |

| Novel Analogue | Novel Analogue Structure | TBD | In Development |

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis. It has been employed as a substrate for kinetic resolution via asymmetric deprotonation using chiral bases such as n-BuLi combined with sparteine. This method allows for the recovery of enantioenriched products with high selectivity, making it valuable for synthesizing chiral piperidine derivatives .

Case Study: Kinetic Resolution of N-Boc-2-Arylpiperidines

In a detailed study, researchers demonstrated that N-Boc-2-arylpiperidines could be resolved with enantiomer ratios up to 97:3 and yields between 39–48%. The use of in situ IR spectroscopy optimized the reaction conditions, showcasing the compound's adaptability in synthetic methodologies .

Therapeutic Potential

Recent investigations have highlighted the cytotoxic properties of compounds derived from this compound. For instance, novel chalcone derivatives containing a piperidone core exhibited significant cytotoxicity against various cancer cell lines, including colorectal and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of NFκB activity, making these compounds promising candidates for further development as anticancer agents .

Table 2: Cytotoxic Activity of N-Boc-Piperidone Derivatives

| Compound Name | GI50 (μg/mL) | Cancer Cell Line |

|---|---|---|

| Chalcone A | 0.84 | LoVo |

| Chalcone B | 17.1 | PC3 |

| Chalcone C | 34.7 | COLO-205 |

作用机制

The mechanism of action of tert-butyl 2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as a precursor or intermediate in biochemical pathways, leading to the formation of bioactive molecules . The exact molecular targets and pathways depend on the specific application and the nature of the bioactive molecules being synthesized .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: Boc-Protected Piperidones at Different Positions

Key Differences :

- Reactivity: The position of the Boc group influences regioselectivity in annulation and Michael addition reactions. For example, this compound participates in Nazarov-type cyclizations to form hydroisoquinolines, whereas N-Boc-4-piperidone derivatives are used to introduce cyano or carboxyl groups at the 4-position .

- Synthetic Utility : N-Boc-3-piperidone is critical in synthesizing antihypertensive agents like lercanidipine, highlighting positional specificity in drug design .

Protecting Group Variants: Boc vs. Cbz

Key Differences :

- Deprotection: The Boc group is removed under acidic conditions (e.g., TFA), while the Cbz group requires hydrogenolysis or HBr/AcOH .

- Applications : Cbz-protected derivatives are preferred in peptide synthesis due to orthogonal protection strategies, whereas Boc derivatives are favored in multi-step syntheses requiring acid stability .

Functionalized Derivatives

Key Insights :

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) on the lactam ring enhance electrophilicity, facilitating annulation reactions .

- Biological Relevance: N-Boc-4-(Aminomethyl)piperidine is a key intermediate in neuroactive compounds, underscoring the role of functionalization in bioactivity .

生物活性

N-Boc-2-piperidone, a derivative of piperidone with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, particularly in cancer therapy and other therapeutic areas.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various methods, often involving the protection of the nitrogen atom to enhance its stability and reactivity. The Boc group not only serves as a protective moiety but also influences the compound's biological properties. Studies have shown that modifications at the 2-position of piperidone can lead to significant variations in biological activity, particularly in anticancer efficacy.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Asymmetric deprotonation | Cytotoxic against cancer cells |

| 4-Boc-piperidone chalcones | Synthetic analogs | Induces apoptosis in cancer cells |

| Piperidone derivatives | Structural modifications | Antifungal and antibacterial activity |

Anticancer Properties

This compound and its derivatives have shown promising anticancer properties. For instance, studies on 4-Boc-piperidone chalcones demonstrated their ability to induce apoptosis in highly metastatic cancer cell lines such as LoVo and COLO-205. The mechanism involves the downregulation of NFκB activity and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

In a comparative study, compounds derived from this compound exhibited cytotoxic effects across various cancer cell lines, including breast, pancreatic, and colon cancers. The cytotoxic concentration (CC₅₀) was reported in the low micromolar range, indicating potent activity . The presence of electron-donating or withdrawing groups on the aromatic rings significantly influenced their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

The mechanisms by which this compound induces cytotoxicity generally involve:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways characterized by mitochondrial depolarization and caspase activation.

- Cell Cycle Arrest : Alterations in cell cycle progression were noted, particularly in lymphoma and colon cancer cell lines.

- Proteasome Inhibition : Some derivatives act as proteasome inhibitors, leading to an accumulation of polyubiquitinated proteins which further triggers apoptosis .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of novel piperidones, compounds 2608 and 2610 derived from this compound were tested against 14 different cancer cell lines. Results indicated that both compounds induced significant apoptosis through ROS accumulation and mitochondrial depolarization .

- Chalcone Derivatives : Research on chalcone derivatives containing the Boc-piperidone core revealed that several compounds exhibited GI₅₀ values comparable to standard chemotherapeutics like cisplatin. Notably, compounds with specific substituents showed enhanced cytotoxicity against colorectal adenocarcinoma cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2-piperidone, and how do reaction conditions influence yield?

This compound is typically synthesized via Boc protection of piperidone derivatives. A common approach involves treating 2-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically affect reaction efficiency. For example, reports Boc protection of 4-piperidone derivatives at 73–77°C with yields >98% using THF as a solvent . Reaction progress should be monitored via TLC or NMR to optimize stoichiometry and avoid overprotection.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Key methods include:

- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperidone ring conformation .

- HPLC : Assess purity (>98% as per ) using reverse-phase C18 columns and UV detection at 210–220 nm .

- Melting Point : Compare observed values (e.g., 130–133°C for Boc-piperidinecarboxylic acid derivatives) with literature data to detect impurities .

Q. How should researchers handle purification challenges specific to this compound?

Recrystallization from ethyl acetate/hexane mixtures is effective for removing unreacted starting materials. For polar byproducts, flash chromatography with silica gel (eluent: 10–30% EtOAc in hexane) is recommended. highlights the use of gradient elution to isolate Boc-protected intermediates with >98% purity .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved, and what chiral catalysts are effective?

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, and describe Boc-protected (R)- and (S)-piperidinecarboxylic acids synthesized using asymmetric hydrogenation with Ru-BINAP catalysts (>95% enantiomeric excess) . Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates enantiopurity.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or solvation effects. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria in piperidone ring conformers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ’s crystal structure data for Boc-piperidinecarboxylic acid derivatives) .

- Cross-Validation : Compare data across multiple batches and independent replicates (see ’s emphasis on iterative data analysis) .

Q. What mechanistic insights guide the design of this compound in peptide mimetics or organocatalysis?

The Boc group enhances solubility and steric shielding in peptide synthesis. In organocatalysis, the piperidone ring’s chair conformation influences transition-state stabilization. notes applications in β-turn mimetics, where Boc protection prevents undesired nucleophilic reactions during solid-phase synthesis . Computational studies (DFT or MD simulations) can model steric and electronic effects .

Q. How can the PICO framework be applied to optimize experimental designs for this compound studies?

Using PICO (Population, Intervention, Comparison, Outcome):

- Population : this compound derivatives (e.g., ’s (R)- and (S)-enantiomers) .

- Intervention : Varying reaction parameters (e.g., solvent, catalyst loading).

- Comparison : Yield/purity vs. traditional methods (e.g., ’s Boc-4-piperidone synthesis) .

- Outcome : Improved enantioselectivity or reduced byproduct formation .

Q. Methodological Considerations

What criteria ensure rigorous formulation of research questions for this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Ensure access to Boc-protected intermediates (e.g., ’s catalogued derivatives) .

- Novel : Explore understudied applications (e.g., ’s electronic materials) .

- Relevant : Align with drug discovery or catalysis trends ( ’s peptide synthesis focus) .

Q. How can researchers mitigate biases in data interpretation for this compound?

属性

IUPAC Name |

tert-butyl 2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMHMJAEGZPQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428825 | |

| Record name | N-Boc-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85908-96-9 | |

| Record name | tert-Butyl 2-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85908-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。